(S,S)-TsDPEN

Asymmetric Hydrogenation Ferrocenyl Ketones Chiral Ligand Screening

(S,S)-TsDPEN is the benchmark chiral vicinal diamine for Ru(II), Rh(III), and Ir(III)-catalyzed asymmetric transfer hydrogenation. The free N–H proton is mechanistically essential—N-alkylated or non-tosylated analogs fail catastrophically, eroding enantioselectivity and turnover. Validated across 100+ studies: >95% ee for ketones, imines, and C=N heterocycles. For heterogeneous Ru-arene systems, achieves TOF up to 1085 h⁻¹ with 96–97% ee. Rh-TsDPEN delivers 99% ee in neat water (pH 5.5–10.0). Baseline ligand for acetylferrocene (95% ee) and alkynyl ketone (97% ee) hydrogenation. Do not substitute—only the authentic (S,S) stereoisomer with intact N–H functionality guarantees catalytic performance. Note: (S,S)-enantiomer-specific CAS is 167316-27-0.

Molecular Formula C21H22N2O2S
Molecular Weight 366.5 g/mol
CAS No. 144222-34-4
Cat. No. B131608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TsDPEN
CAS144222-34-4
Synonyms(1R,2R)-(-)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine;  (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine;  (1R,2R)-1-Amino-2-tosylamino-1,2-diphenylethane;  (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine;  (R,R)-1,2-Diphenyl-N-(p-toluenes
Molecular FormulaC21H22N2O2S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
InChIInChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1
InChIKeyUOPFIWYXBIHPIP-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TsDPEN CAS 144222-34-4: Technical Baseline and Procurement Specifications for Chiral Catalysis


(S,S)-TsDPEN (CAS 144222-34-4), systematically named (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethane-1,2-diamine, is a chiral vicinal diamine ligand that serves as the cornerstone of the Noyori–Ikariya family of bifunctional catalysts for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) [1]. The compound contains a tosylated primary amine group and a free primary amine group on a 1,2-diphenylethane backbone, enabling formation of five-membered chelate complexes with Ru(II), Rh(III), and Ir(III) that operate via a metal–ligand bifunctional mechanism where the NH proton participates directly in substrate activation [1]. In its most common application as the RuCl[(S,S)-TsDPEN](η⁶-p-cymene) precatalyst, this ligand system has been validated across hundreds of peer-reviewed studies for the stereoselective reduction of ketones, imines, and C=N-containing heterocycles [2].

Why Generic Substitution of (S,S)-TsDPEN CAS 144222-34-4 Fails: Comparative Performance Against N-Alkylated Derivatives and Modified Ligands


Generic substitution of (S,S)-TsDPEN with N-alkylated derivatives or related diamine ligands is not scientifically valid due to the critical role of the free N–H proton in the bifunctional catalytic mechanism [1]. Ru(II) complexes of TsDPEN containing two alkyl groups on the non-tosylated nitrogen atom are poor catalysts for ATH, providing direct evidence that alkylation abolishes the N–H interaction essential for the six-membered pericyclic transition state in ketone reduction [1]. Furthermore, the N′-benzyl derivative reduces monocyclic imines in only up to 60% ee, while the parent (S,S)-TsDPEN system consistently delivers >95% ee across comparable substrate classes [2]. Procurement of non-tosylated DPEN or mono-alkylated analogs without verification of the exact stereochemical and N–H substitution pattern risks catastrophic erosion of enantioselectivity and catalytic turnover [2].

(S,S)-TsDPEN CAS 144222-34-4 Quantitative Evidence Guide: Direct Comparator Data for Procurement Decision-Making


Head-to-Head Ligand Comparison: (S,S)-TsDPEN vs. PEG-Functionalized BsDPEN in Acetylferrocene Asymmetric Hydrogenation

In the asymmetric hydrogenation of acetylferrocene catalyzed by [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN delivers the S-product in 74% yield and 95% ee. Under identical conditions with the same Ru precatalyst, the specialized poly(ethylene glycol)-functionalized (S,S)-PEG-BsDPEN ligand improves performance to 94% yield and 98% ee, representing a +20 percentage-point yield increase and +3 percentage-point ee improvement relative to (S,S)-TsDPEN [1]. An achiral bulky phosphine combined with unsubstituted DPEN gives only 87% ee, while the original Noyori BINAP/DPEN system also yields 87% ee for this substrate [1].

Asymmetric Hydrogenation Ferrocenyl Ketones Chiral Ligand Screening

Metal Center Comparator: Rh-TsDPEN vs. Ru-TsDPEN vs. Ir-TsDPEN Catalyst Efficiency in Aqueous Ketone ATH

In a direct head-to-head comparison of TsDPEN-based catalysts for ATH of ketones in neat water, the Rh(III)-TsDPEN catalyst exhibits the highest efficiency, affording enantioselectivities of up to 99% ee at substrate/catalyst (S/C) ratios of 100–1000 without requiring an inert atmosphere. In comparison, both Ir-TsDPEN and the related Ru(II)-TsDPEN catalyst demonstrate lower enantioselectivity and efficiency under identical aqueous conditions [1]. The pH operational windows for TOF >50 mol mol⁻¹ h⁻¹ are also metal-dependent: Rh-TsDPEN maintains this activity across pH 5.5–10.0, whereas Ir-TsDPEN operates only within a narrower pH 6.5–8.5 window [1].

Asymmetric Transfer Hydrogenation Aqueous Catalysis Metal Comparison

N-Alkylation Comparative Analysis: Parent (S,S)-TsDPEN vs. N′-Methyl and N′-Benzyl Derivatives in Ketone and Imine ATH

Arene/Ru(II) complexes of N-alkylated TsDPEN derivatives reveal that N′-alkylation significantly modulates catalytic activity and substrate scope. The N′-methyl derivative forms a more active catalyst than the non-alkylated parent (S,S)-TsDPEN for ketone ATH, reducing ketones in up to 97% ee [1]. However, the N′-benzyl derivative exhibits substantially reduced performance, reducing monocyclic imines in only up to 60% ee, confirming that steric bulk at the non-tosylated nitrogen severely compromises catalyst efficacy for imine substrates [1].

Ligand Modification N-Alkylation Effects Structure-Activity Relationship

Immobilization Strategy Comparison: Arene-Immobilized vs. N-Atom Immobilized (S,S)-TsDPEN–Ru(II) Silica-Supported Catalysts

Silica-supported (arene)Ru(II)/TsDPEN catalysts anchored through the η⁶-coordinated arene ligand achieve initial TOFs up to 1085 h⁻¹ and enantioselectivities of 96–97% ee for the ATH of electron-rich and electron-poor aromatic ketones. These performance metrics either rival or outperform those previously reported for catalysts supported by silica or polymer immobilized through one of the nitrogen atoms of TsDPEN [1]. In situ catalyst generation from silica-supported [(arene)RuCl₂]₂ and (S,S)-TsDPEN proved as efficient as the preformed complex [(arene)Ru{(S,S)-TsDPEN}Cl]@silica [1].

Heterogeneous Catalysis Catalyst Immobilization Turnover Frequency

Formic Acid/Triethylamine Ratio Optimization: Ru-TsDPEN (Ketones) vs. Rh-TsDPEN (Imines) Systems

The optimal formic acid/triethylamine (F/T) molar ratio differs significantly between Ru-TsDPEN and Rh-TsDPEN catalyst systems and between substrate classes. For the ATH of ketones with Ru-TsDPEN, the optimum F/T ratio is 0.2, and this ratio affects both reduction rate and enantioselectivity [1]. In contrast, for the ATH of imines with Rh-(1S,2S)-TsDPEN in water, the optimum F/T ratio is 1.1, which provides faster reduction rates compared to the conventional azeotropic F–T system and affords high yields of 94–98% with enantioselectivities of 89–98% [2].

Reaction Condition Optimization Hydrogen Source Ratio F/T Ratio

Optimal Procurement and Application Scenarios for (S,S)-TsDPEN CAS 144222-34-4 Based on Quantitative Evidence


Asymmetric Transfer Hydrogenation of Aromatic Ketones in Organic Solvent (Heterogeneous Catalyst Development)

Procure (S,S)-TsDPEN for arene-immobilized heterogeneous Ru(II) catalyst systems targeting aromatic ketone ATH. Evidence demonstrates that arene-immobilization through the η⁶-coordinated ligand achieves initial TOFs up to 1085 h⁻¹ and 96–97% ee, matching or exceeding N-immobilization strategies [1]. For in situ catalyst generation, silica-supported [(arene)RuCl₂]₂ combined with (S,S)-TsDPEN is equally efficient to preformed complexes, reducing process complexity and cost [1]. The optimal F/T ratio for this system is 0.2 [2].

Aqueous-Phase Asymmetric Transfer Hydrogenation Requiring Maximum Enantioselectivity

Select (S,S)-TsDPEN for Rh(III)-based aqueous ATH of ketones when maximum enantioselectivity and broad pH operational flexibility are required. Rh-TsDPEN catalysts achieve up to 99% ee at S/C ratios of 100–1000 in neat water without an inert atmosphere, outperforming both Ir-TsDPEN and Ru-TsDPEN under identical conditions [1]. The pH operational window for Rh-TsDPEN (pH 5.5–10.0 for TOF >50 h⁻¹) is 4.5 pH units wider than Ir-TsDPEN (pH 6.5–8.5), enabling greater process robustness [1].

Asymmetric Hydrogenation of Ferrocenyl and Alkynyl Ketones

Procure (S,S)-TsDPEN as the baseline chiral ligand for Ru-catalyzed asymmetric hydrogenation of acetylferrocene (74% yield, 95% ee) [1] and alkynyl ketones (up to 97% ee at S/C up to 5000 under 10 atm H₂) [2]. While PEG-functionalized BsDPEN offers higher performance (94% yield, 98% ee for acetylferrocene), (S,S)-TsDPEN remains the cost-accessible, commercially validated standard for these challenging substrate classes where the CH/π attractive interaction between substrate and catalyst is essential for enantiocontrol [1] [2].

Synthesis of Chiral Pharmaceutical Intermediates via Imine ATH

Utilize (S,S)-TsDPEN with Rh catalysts for asymmetric transfer hydrogenation of imines in water with optimized F/T ratio of 1.1. This condition provides faster reduction than the conventional azeotropic F–T system and delivers high yields of 94–98% with enantioselectivities of 89–98% across diverse imine substrates [1]. This system has been validated for the synthesis of antidepressant intermediates including duloxetine via β-amino ketone ATH with >95% ee [2]. N′-benzyl derivatives of TsDPEN must be avoided for imine reduction, as they reduce ee to only 60% [3].

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